molecular formula C11H10BrIN2O3 B1522521 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid CAS No. 1305325-12-5

4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid

Cat. No. B1522521
CAS RN: 1305325-12-5
M. Wt: 425.02 g/mol
InChI Key: FWYVLVKDZZLHKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step, but it is not well developed for unactivated and primary alkyl boronic esters .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Compounds similar to "4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid" have been extensively used in the synthesis of heterocyclic compounds. These processes often involve multi-component reactions that enable the construction of complex molecular architectures from simpler starting materials. For example, the synthesis of substituted isoxazole derivatives involves catalytic reactions that could potentially leverage the reactivity of halogenated and carboxylated intermediates like the one (Guleli et al., 2019).

Advanced Material Synthesis

The unique structural features of halogenated oxazolo[4,5-c]pyridines make them valuable in the synthesis of advanced materials. For instance, their incorporation into polyamide backbones, as seen in related research, suggests their potential utility in creating new polymeric materials with desirable properties such as high thermal stability and solubility in polar solvents (Hsiao et al., 2000).

Catalysis and Mechanistic Studies

Compounds like "this compound" also find applications in catalysis, particularly in elucidating mechanisms of complex organic reactions. Their halogen atoms can participate in various catalytic cycles, aiding in the understanding of reaction mechanisms and the development of new catalytic processes (Cottet et al., 2004).

Pharmaceutical Intermediates

While excluding information related to drug use and dosage, it's notable that structurally complex intermediates such as this can play a crucial role in the synthesis of pharmaceutical compounds. Their unique functional groups enable the construction of diverse pharmacophores, which are critical in drug development processes (Ikemoto et al., 2005).

properties

IUPAC Name

4-bromo-2-tert-butyl-6-iodo-[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrIN2O3/c1-11(2,3)10-14-5-6(18-10)4(9(16)17)8(13)15-7(5)12/h1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYVLVKDZZLHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(N=C(C(=C2O1)C(=O)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136636
Record name Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305325-12-5
Record name Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid
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4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid
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4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid

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